An In-Depth Technical Guide to 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline: Synthesis, Characterization, and Properties
An In-Depth Technical Guide to 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline, a novel small molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present its predicted physicochemical properties, a detailed synthetic protocol, and thorough characterization techniques. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.
Introduction and Molecular Overview
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The incorporation of a methoxy group can significantly influence the electronic properties and metabolic stability of these compounds. Furthermore, the introduction of a thiophene moiety, a common scaffold in medicinal chemistry, can enhance biological activity through various molecular interactions. The ether linkage provides conformational flexibility, which can be crucial for binding to biological targets.
4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline combines these key structural features, making it a compound of interest for further investigation. This guide provides a detailed exploration of its predicted properties and a plausible synthetic route, empowering researchers to synthesize and explore its potential applications.
A visual representation of the molecular structure of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is provided below.
Caption: Chemical structure of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₃H₁₅NO₂S | Calculated |
| Molecular Weight | 249.33 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid at room temperature | Analogy to similar anilines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | General solubility of anilines[2] |
| XLogP3 | ~3.0 | Estimation based on analogue (XLogP3 of 3.2 for 4-Methyl-3-(2-thiophen-2-ylethoxy)aniline)[1] |
| Hydrogen Bond Donor Count | 1 (from the aniline -NH₂) | Calculated |
| Hydrogen Bond Acceptor Count | 3 (from the two oxygens and the nitrogen) | Calculated |
Synthesis and Mechanistic Insights
A plausible and efficient synthetic route for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline can be designed based on established organic chemistry reactions. A proposed two-step synthesis is outlined below, starting from commercially available 3-aminophenol. This approach involves a protection-alkylation-deprotection sequence coupled with a Williamson ether synthesis.
Caption: Proposed synthetic scheme for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.
A more practical and detailed synthetic approach would involve the following key transformations:
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Protection of the Aniline: The amino group of a suitable starting material, such as 4-methoxy-3-nitrophenol, is highly reactive. To prevent unwanted side reactions during subsequent steps, it is prudent to first reduce the nitro group and then protect the resulting aniline. Acetylation with acetic anhydride is a common and effective method for this purpose[3].
-
Williamson Ether Synthesis: The core ethoxy-thiophene linkage can be constructed via a Williamson ether synthesis. This involves the reaction of the deprotonated phenolic hydroxyl group with a suitable electrophile, such as 3-(2-bromoethyl)thiophene. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions. This method is widely used for the synthesis of aryl ethers.
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Deprotection of the Aniline: The final step would be the deprotection of the acetamide to reveal the free aniline. This is typically achieved by acid or base-catalyzed hydrolysis.
An alternative strategy could involve the direct arylation of thiophene derivatives, which has been shown to be an effective method for forming aryl-thiophene bonds[4][5].
Experimental Protocol: Synthesis and Characterization
The following is a detailed, step-by-step protocol for the proposed synthesis of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.
Step 1: Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide
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To a solution of 4-methoxy-3-nitroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-methoxy-3-nitrophenyl)acetamide.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-(4-methoxy-3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N-(3-amino-4-methoxyphenyl)acetamide.
Step 3: Diazotization and Hydroxylation
-
Dissolve the N-(3-amino-4-methoxyphenyl)acetamide (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to introduce the hydroxyl group, yielding N-(3-hydroxy-4-methoxyphenyl)acetamide.
Step 4: Williamson Ether Synthesis
-
To a solution of N-(3-hydroxy-4-methoxyphenyl)acetamide (1 equivalent) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2-3 equivalents) and 3-(2-bromoethyl)thiophene (1.1 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Deprotection of the Acetamide
-
Dissolve the purified N-(4-methoxy-3-[2-(thiophen-3-yl)ethoxy]phenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the solution to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline.
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline and thiophene rings, the methoxy protons (a singlet around 3.8 ppm), and the two methylene groups of the ethoxy bridge (two triplets).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all 13 carbon atoms in the molecule.
-
FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, C-O stretching of the ether and methoxy groups, and C-S stretching of the thiophene ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Purification:
Purification of the final compound and intermediates can be achieved by column chromatography on silica gel. Due to the basic nature of the aniline, streaking or tailing of spots on TLC and poor separation on the column may occur. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase[6]. A typical mobile phase for such compounds would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
Chemical Reactivity and Potential Applications
The chemical reactivity of 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is primarily dictated by the aniline and thiophene functional groups.
-
Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic aromatic substitution, with the amino and methoxy groups directing incoming electrophiles to the ortho and para positions.
-
Thiophene Moiety: The thiophene ring is also susceptible to electrophilic substitution, primarily at the C2 and C5 positions.
Given the structural motifs present in this molecule, it holds potential for applications in drug discovery. Aniline and thiophene cores are found in numerous biologically active compounds, including kinase inhibitors and antibacterial agents. The specific substitution pattern of this molecule may confer unique pharmacological properties. For instance, related alkoxy aniline derivatives have been investigated for their potential in treating various diseases[7].
Safety and Handling
While specific toxicity data for 4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline is unavailable, it should be handled with the standard precautions for aromatic amines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
For more detailed safety information, refer to the Safety Data Sheets (SDS) of structurally related anilines.
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